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Introduction

Ochratoxins are a group of mycotoxins produced by fungi of the Aspergillus and Penicillium

species.[1] While Ochratoxin A (OTA) is the most prevalent and toxic member of this family,

other forms such as Ochratoxin B (OTB) and Ochratoxin C (OTC) also occur.[2][3]

Ochratoxin C is the ethyl ester of OTA and can be found in various food commodities, often

alongside OTA, including cereals, coffee, wine, and animal-derived products.[1][4] Although

less toxic than OTA, the presence of OTC is a concern for food safety. Therefore, sensitive and

reliable analytical methods are essential for its detection and quantification to ensure consumer

safety and compliance with regulatory standards.[5]

This document provides an overview of common analytical techniques for the detection of

Ochratoxin C and detailed protocols for researchers and laboratory professionals. The primary

methods covered include high-performance liquid chromatography with fluorescence detection

(HPLC-FLD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzyme-

linked immunosorbent assay (ELISA).

Overview of Detection Methods
The detection of Ochratoxin C often occurs as part of a multi-toxin analysis that includes the

more common Ochratoxin A. The analytical strategies for OTC are largely based on those

developed for OTA.
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High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is

a robust and widely used confirmatory technique. Ochratoxins are naturally fluorescent,

allowing for sensitive detection after chromatographic separation on a reversed-phase

column.[6] The method is known for its reliability and good performance in various food

matrices.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold

standard for mycotoxin analysis, LC-MS/MS offers superior sensitivity and selectivity.[8][9] It

allows for the simultaneous determination of multiple mycotoxins in a single run and provides

structural confirmation, making it an ideal tool for complex food matrices.[2][10]

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening

method based on the specific binding of an antibody to the target mycotoxin.[11] While most

commercial ELISA kits are designed for Ochratoxin A, many exhibit significant cross-

reactivity with Ochratoxin C, allowing for its semi-quantitative or qualitative detection.[12]

Quantitative Data Summary
Direct quantitative data for Ochratoxin C is less common in literature than for Ochratoxin A.

The following table summarizes typical performance characteristics for methods capable of

detecting ochratoxins, including OTC, in various food matrices.

Method Analyte(s)
Typical
Food Matrix

Limit of
Detection
(LOD)

Limit of
Quantificati
on (LOQ)

Recovery
(%)

HPLC-FLD
OTA, OTB,

OTC

Cereals,

Wine, Coffee,

Pork

Products

0.01 - 0.5

µg/kg[13][14]

0.08 - 0.66

µg/kg[15]
77 - 96%[15]

LC-MS/MS
Multi-

mycotoxins

Cereals, Milk,

Spices, Nuts

0.03 - 0.5

µg/kg[10][16]

0.1 - 2.0

µg/kg[10]
65 - 95%[10]

ELISA

OTA (with

OTC cross-

reactivity)

Corn, Wheat,

Feed

1.5 pg/mL (in

extract)[12]

1.0 µg/kg (in

sample)

89 - 113%

[12]
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Note: Performance characteristics can vary significantly based on the specific matrix,

instrumentation, and protocol used. The data for ELISA primarily reflects OTA detection, with

OTC detection being dependent on antibody cross-reactivity.

Experimental Protocols
Protocol 1: Analysis of Ochratoxins (A, B, C) by HPLC-
FLD with Immunoaffinity Column Cleanup
1. Principle

Ochratoxins are extracted from a homogenized food sample using a solvent mixture. The crude

extract is then passed through an immunoaffinity column (IAC) which contains antibodies that

specifically bind to ochratoxins.[17] After washing away interfering compounds, the purified

ochratoxins are eluted from the column and quantified by reversed-phase HPLC with

fluorescence detection.[1][6]

2. Materials and Reagents

Ochratoxin A, B, and C analytical standards

HPLC-grade methanol, acetonitrile, and water

Phosphate-buffered saline (PBS), pH 7.4[18]

Toluene, acetic acid

Immunoaffinity columns (IAC) for ochratoxins (e.g., Ochraprep®, AflaOchra™)[10][18]

Homogenizer/blender (e.g., Ultra-Turrax)[18]

Centrifuge, vacuum manifold, sample filtration units (0.45 µm)

3. Sample Preparation (Extraction and Cleanup)

Homogenization: Weigh 25 g of a representative, finely ground food sample into a blender

jar.
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Extraction: Add 100 mL of an acetonitrile/water (e.g., 80:20, v/v) or methanol/water mixture.

Blend at high speed for 3-5 minutes.[10]

Centrifugation/Filtration: Centrifuge the extract at 4000 rpm for 10 minutes or filter through

appropriate filter paper (e.g., Whatman No. 4).

Dilution: Take a known volume of the clear supernatant (e.g., 10 mL) and dilute it with PBS

(e.g., 40 mL) to ensure proper antibody binding in the next step.[19]

Immunoaffinity Cleanup: Allow the IAC to reach room temperature. Pass the diluted extract

through the column at a slow, steady flow rate (approx. 1-2 mL/min).

Washing: Wash the column with 10-20 mL of PBS or purified water to remove unbound

matrix components. Dry the column by passing air through it.

Elution: Elute the bound ochratoxins by slowly passing 1.5-2.0 mL of HPLC-grade methanol

through the column. Collect the eluate in a clean vial.

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-

50°C. Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-FLD Conditions

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[18]

Mobile Phase: Isocratic or gradient mixture of acetonitrile, water, and acetic acid (e.g.,

48:51:1, v/v/v).[20]

Flow Rate: 1.0 mL/min[6]

Injection Volume: 20 - 100 µL

Fluorescence Detector Wavelengths: Excitation: ~333 nm, Emission: ~460 nm.[13]

Column Temperature: 30-40°C
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5. Quantification Prepare a calibration curve using working standard solutions of Ochratoxin A,

B, and C in the mobile phase. Identify and quantify the peaks in the sample chromatogram

based on the retention times and peak areas of the standards.

Protocol 2: Simultaneous Analysis of Mycotoxins
including Ochratoxin C by LC-MS/MS
1. Principle

This method allows for the simultaneous quantification of multiple mycotoxins. After extraction

from the sample matrix, the extract is analyzed by LC-MS/MS. The liquid chromatography

system separates the different mycotoxins, which are then detected by a tandem mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16] This mode provides

high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for

each analyte, including Ochratoxin C.[8]

2. Materials and Reagents

Mycotoxin analytical standards (including OTA, OTB, OTC)

LC-MS grade methanol, acetonitrile, and water

Formic acid, ammonium formate

Extraction solvents (e.g., acetonitrile with 1% formic acid)

Internal standards (e.g., ¹³C-labeled OTA), if available, for isotope dilution analysis[9]

Solid Phase Extraction (SPE) or QuEChERS cleanup kits (optional, depending on matrix)

3. Sample Preparation

Homogenization: Weigh 2-5 g of the homogenized food sample into a centrifuge tube.

Internal Standard: If using, add the ¹³C-labeled internal standard solution to the sample.

Extraction: Add 10-20 mL of the extraction solvent (e.g., acetonitrile/water/formic acid

79:20:1, v/v/v). Vortex or shake vigorously for 20-30 minutes.
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Centrifugation: Centrifuge at high speed (e.g., >5000 rpm) for 10-15 minutes to pellet solid

material.

Dilution & Filtration: Take an aliquot of the supernatant, dilute it with purified water or mobile

phase to reduce matrix effects, and filter through a 0.22 µm syringe filter into an LC vial. For

very complex matrices, an additional cleanup step like SPE may be required.[21]

4. LC-MS/MS Conditions

LC Column: UPLC/UHPLC C18 column (e.g., 100 x 2.1 mm, <2 µm)

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate[16]

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[16]

Gradient: A typical gradient would start with high aqueous content (e.g., 95% A) and ramp up

to high organic content (e.g., 98% B) over several minutes to separate the analytes.

Flow Rate: 0.3 - 0.5 mL/min

Injection Volume: 5 - 10 µL

Ion Source: Electrospray Ionization (ESI), positive mode

MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature)

for the specific instrument.[2]

MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and at least two product

ions (quantifier and qualifier) for Ochratoxin C by infusing a standard solution.

Example (values are instrument-dependent): Ochratoxin C Precursor Ion [M+H]⁺: m/z

432.1. Product Ions could be m/z 239.1, 386.1.

5. Quantification Quantify OTC using a matrix-matched calibration curve or by using an

isotope-labeled internal standard to correct for matrix effects and recovery losses.[9]
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Protocol 3: Screening of Ochratoxins by Competitive
Direct ELISA
1. Principle

This protocol describes a competitive direct ELISA for the semi-quantitative screening of

ochratoxins. The wells of a microtiter plate are coated with antibodies specific to ochratoxin.

When the sample extract is added along with an enzyme-labeled ochratoxin conjugate, the

ochratoxin from the sample and the enzyme conjugate compete for the limited number of

antibody binding sites.[11] The amount of bound enzyme is inversely proportional to the

concentration of ochratoxin in the sample. A colorimetric substrate is added, and the resulting

color intensity is measured.[11]

2. Materials and Reagents

Commercial Ochratoxin ELISA kit (containing antibody-coated plates, ochratoxin-enzyme

conjugate, standards, wash buffer, substrate, and stop solution)[22]

Methanol

Distilled or deionized water

Microplate reader (450 nm)

3. Assay Procedure

Sample Extraction: Follow the extraction protocol provided by the ELISA kit manufacturer.

Typically, this involves extracting a known weight of the sample (e.g., 5 g) with a

methanol/water solution (e.g., 70:30 v/v).

Centrifugation/Filtration: Clarify the extract by centrifuging or filtering.

Dilution: Dilute the clear extract with the buffer provided in the kit.

Immunoassay: a. Add a specific volume (e.g., 50 µL) of the standard solutions and prepared

sample extracts to the antibody-coated wells. b. Add the ochratoxin-enzyme conjugate (e.g.,

50 µL) to each well. c. Incubate for the time specified in the kit instructions (e.g., 30-60
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minutes) at room temperature. d. Washing: Empty the wells and wash them 3-5 times with

the provided wash buffer to remove unbound reagents. e. Substrate Addition: Add the

colorimetric substrate (e.g., TMB) to each well and incubate for 15-30 minutes in the dark. f.

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to

yellow.

Data Interpretation a. Read the absorbance of each well at 450 nm using a microplate

reader. b. Generate a standard curve by plotting the absorbance of the standards against

their concentration. c. Determine the concentration of ochratoxin in the samples by

interpolating their absorbance values on the standard curve. d. Note on Cross-Reactivity: Be

aware of the antibody's cross-reactivity. For example, if an antibody has 100% reactivity with

OTA and 22% with OTC, the result will primarily reflect the OTA concentration but will be

elevated by the presence of OTC.[12] This makes the method suitable for screening total

ochratoxins but not for specific quantification of OTC without further validation.
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Caption: General workflow for chromatographic analysis of Ochratoxin C in food.

Caption: Principle of competitive direct ELISA for ochratoxin screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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